4-[(4-bromobenzyl)oxy]-3,5-dichlorobenzaldehyde
Overview
Description
4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C14H9BrCl2O2. It is a derivative of benzaldehyde, featuring bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3,5-dichlorobenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzaldehydes.
Oxidation: 4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzyl alcohol.
Coupling reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
4-[(4-Bromobenzyl)oxy]-3,5-dichlorobenzaldehyde is unique due to the combination of bromine and chlorine substituents, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3,5-dichlorobenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUEWWYQGXUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.